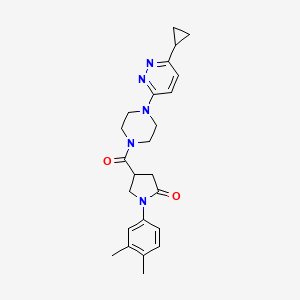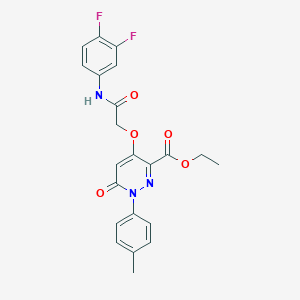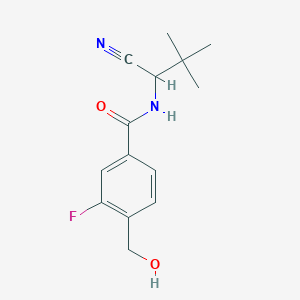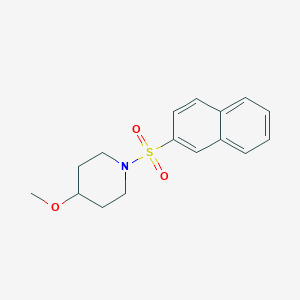
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one" is a complex organic molecule that may have potential pharmacological applications. The structure of the compound suggests it contains several functional groups, including a pyrrolidinone, a piperazine, and a pyridazine ring, which are often seen in substances with biological activity.
Synthesis Analysis
The synthesis of complex molecules like the one often involves the formation of multiple ring systems. A relevant synthetic approach is described in the first paper, where 1,1,4,4-tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines are synthesized via cycloaddition followed by reductive opening of lactone-bridged adducts . Although the compound of interest is not directly mentioned, the methods used for synthesizing similar bicyclic systems could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound likely exhibits a complex three-dimensional conformation due to the presence of multiple rings. The axial-equatorial conformational preferences mentioned in the first paper for the synthesized compounds could be relevant for understanding the conformational dynamics of the compound . These conformational preferences are crucial for the interaction of the compound with biological targets.
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The presence of a piperazine and a pyrrolidinone moiety suggests that the compound could participate in reactions typical for these functionalities, such as nucleophilic substitutions or ring-opening reactions. The synthetic methods described in the second paper, involving donor-acceptor cyclopropanes and cyclobutanes with 1,3,5-triazinanes, could also be relevant for modifying the compound or for the synthesis of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its functional groups. The bicyclic systems' synthesis in the first paper suggests that the stereochemistry could significantly affect the compound's physical properties, such as solubility and melting point . The Lewis acid-catalyzed reactions in the second paper indicate that the compound might be sensitive to the presence of certain metal ions, which could affect its stability .
Propiedades
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-16-3-6-20(13-17(16)2)29-15-19(14-23(29)30)24(31)28-11-9-27(10-12-28)22-8-7-21(25-26-22)18-4-5-18/h3,6-8,13,18-19H,4-5,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOZTXYAFMGIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)

![5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020131.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)

![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)

